molecular formula C8H11Cl2N3OS B2391923 2-Methylsulfinyl-3H-benzimidazol-5-amine;dihydrochloride CAS No. 2305253-09-0

2-Methylsulfinyl-3H-benzimidazol-5-amine;dihydrochloride

Cat. No.: B2391923
CAS No.: 2305253-09-0
M. Wt: 268.16
InChI Key: CLZZFBVACRAOEN-UHFFFAOYSA-N
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Description

2-Methylsulfinyl-3H-benzimidazol-5-amine;dihydrochloride is a chemical compound with the molecular formula C8H11Cl2N3OS. It has garnered attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfinyl-3H-benzimidazol-5-amine;dihydrochloride typically involves the reaction of 2-Methylsulfinylbenzimidazole with amine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to maximize efficiency and minimize waste, adhering to green chemistry principles. Quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfinyl-3H-benzimidazol-5-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-Methylsulfinyl-3H-benzimidazol-5-amine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized as a corrosion inhibitor and in the development of new materials

Mechanism of Action

The mechanism of action of 2-Methylsulfinyl-3H-benzimidazol-5-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biological pathways. The sulfinyl and amine groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylsulfinylbenzimidazole
  • 5-Aminobenzimidazole
  • 2-Methylsulfonylbenzimidazole

Uniqueness

2-Methylsulfinyl-3H-benzimidazol-5-amine;dihydrochloride is unique due to its combination of sulfinyl and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other benzimidazole derivatives.

Properties

IUPAC Name

2-methylsulfinyl-3H-benzimidazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS.2ClH/c1-13(12)8-10-6-3-2-5(9)4-7(6)11-8;;/h2-4H,9H2,1H3,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZZFBVACRAOEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=NC2=C(N1)C=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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